7-Methoxy-2-(methoxymethyl)pyrazolo[1,5-a]pyridine-4-carboxylic acid
Description
7-Methoxy-2-(methoxymethyl)pyrazolo[1,5-a]pyridine-4-carboxylic acid is a pyrazolo-pyridine derivative characterized by a methoxy group at the 7-position and a methoxymethyl substituent at the 2-position. Key physicochemical properties include:
- Molecular formula: C₁₁H₁₂N₂O₄
- Molecular weight: 236.23 g/mol
- CAS No.: Not explicitly confirmed ( lists CAS 1010819-95-0, but this conflicts with ; further verification is required).
- Spectral data: While specific IR or MS data are unavailable, analogous compounds (e.g., ethyl esters in ) show carbonyl stretches (IR: ~1730 cm⁻¹) and molecular ion peaks (MS: m/z 389–390).
Properties
Molecular Formula |
C11H12N2O4 |
|---|---|
Molecular Weight |
236.22 g/mol |
IUPAC Name |
7-methoxy-2-(methoxymethyl)pyrazolo[1,5-a]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H12N2O4/c1-16-6-7-5-9-8(11(14)15)3-4-10(17-2)13(9)12-7/h3-5H,6H2,1-2H3,(H,14,15) |
InChI Key |
SZWZOVGKDRTNPK-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN2C(=CC=C(C2=C1)C(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2-(methoxymethyl)pyrazolo[1,5-a]pyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a pyrazole derivative with a pyridine carboxylic acid derivative in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-2-(methoxymethyl)pyrazolo[1,5-a]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolo[1,5-a]pyridine derivatives.
Scientific Research Applications
7-Methoxy-2-(methoxymethyl)pyrazolo[1,5-a]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of 7-Methoxy-2-(methoxymethyl)pyrazolo[1,5-a]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 2-Position
Trifluoromethyl Analogs
- Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-4-carboxylate (): Molecular formula: C₁₂H₁₁F₃N₂O₃ Molecular weight: 288.23 g/mol CAS No.: 1010819-95-0. Key difference: Replacement of methoxymethyl with trifluoromethyl enhances lipophilicity (LogP likely higher due to -CF₃). Biological relevance: A related trifluoromethyl analog (compound 18, ) acts as a dual PDE3/4 inhibitor (PDE4B IC₅₀ = 0.47 μM), suggesting that 2-position substituents critically modulate enzyme affinity.
Phenyl and Benzyl Derivatives
- Ethyl 5-(4-methoxyphenyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxylate (): Molecular formula: C₂₄H₂₁N₃O₄ Molecular weight: 389.44 g/mol Melting point: 236–237°C.
Pyrazolo-Pyridine Core Modifications
Pyrazolo[1,5-a]pyrimidine Derivatives
Ethyl Ester Derivatives
- Ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate (): Molecular formula: C₁₅H₁₄N₄O₂ Molecular weight: 260.30 g/mol. Comparison: The ethyl ester group improves cell permeability compared to carboxylic acids but requires hydrolysis for activation.
Table 1: Key Properties of Selected Analogs
Biological Activity
7-Methoxy-2-(methoxymethyl)pyrazolo[1,5-a]pyridine-4-carboxylic acid is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on recent studies and findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. The general synthetic route includes:
- Formation of the Pyrazolo Ring : Utilizing 3-amino-1H-pyrazole as a starting material reacted with appropriate electrophiles.
- Carboxylation : Introduction of the carboxylic acid group through standard carboxylation methods.
- Methoxymethylation : The methoxymethyl group is introduced via alkylation techniques.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines. In vitro assays demonstrated significant cytotoxicity against breast cancer cells (MDA-MB-231) with an IC50 value of approximately 0.126 μM, indicating a strong antiproliferative effect compared to standard treatments like 5-Fluorouracil (5-FU) .
| Cell Line | IC50 (μM) | Comparison |
|---|---|---|
| MDA-MB-231 | 0.126 | Superior to 5-FU (17.02) |
| MCF-7 | 0.87–12.91 | Higher than 5-FU |
The compound exhibits its anticancer effects through multiple mechanisms:
- Inhibition of Protein Kinases : It targets specific kinases involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Treatment with the compound leads to increased levels of caspase-9, a key player in the apoptotic pathway .
- Inhibition of Metastasis : In vivo studies showed that it significantly inhibited lung metastasis in animal models .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption characteristics:
- Oral Bioavailability : Approximately 31.8% following oral administration.
- Clearance Rate : 82.7 ± 1.97 mL/h/kg after intravenous administration .
Toxicity Profile
Toxicological assessments revealed that the compound did not exhibit acute toxicity in animal models at concentrations up to 2000 mg/kg, suggesting a good safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
